molecular formula C9H11N B3204139 N-Methyl-4-vinylaniline CAS No. 102877-42-9

N-Methyl-4-vinylaniline

Cat. No. B3204139
CAS RN: 102877-42-9
M. Wt: 133.19 g/mol
InChI Key: XGOACEXUXLKAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-vinylaniline is a chemical compound with the molecular formula C9H11N . It is a derivative of 4-Vinylaniline, which is a primary amine surfactant . 4-Vinylaniline is a vinyl-substituted aromatic amine that is widely used as a crosslinking agent in the production of resins, adhesives, and coatings, enhancing their mechanical properties and chemical resistance .


Synthesis Analysis

N-Methyl-4-vinylaniline can be synthesized from 4-vinylaniline, a styrene derivative with a primary amine functionality tethered to the aromatic phenyl motif . It can be polymerized by methods like radical polymerization, cationic polymerization, or oxidative polymerization to form poly (4-vinylaniline) or P4VA .


Molecular Structure Analysis

N-Methyl-4-vinylaniline contains a total of 21 bonds; 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .


Chemical Reactions Analysis

4-vinylaniline, a styrene derivative with a primary amine functionality tethered to the aromatic phenyl motif, was used as a starting point for the preparation of a new class of monomers, that is, N-(4-vinylphenyl)sulfonamides, and their respective polymers based on a sulfur-nitrogen bond .

Scientific Research Applications

High-Spin Organic Polymers

N-Methyl-4-vinylaniline and its derivatives have been investigated for their potential in creating high-spin organic polymers. For instance, a study by Fukuzaki, Abe, and Nishide (2006) explored the synthesis of hyperbranched poly[(4-methoxyphenyl-N-yloammonio)-1,2(or 4)-phenylenevinylene-1,2(or 4)-phenylene], derived from the polycondensation of related compounds. This polymer demonstrated high-spin characteristics even at room temperature due to its non-Kekule-type π-conjugation and ferromagnetic connectivity (Fukuzaki, Abe, & Nishide, 2006).

Interpolyelectrolyte Substitution Reactions

In the field of polymer chemistry, Izumrudov et al. (1998) studied the temperature-controllable interpolyelectrolyte substitution reactions involving different poly(N-alkyl-4-vinylpyridinium) polycation quenchers. This research highlighted the potential of these reactions in understanding and manipulating transformation processes of complex particles, which is significant in biological systems (Izumrudov, Ortíz, Zezin, & Kabanov, 1998).

Synthesis of Polycyclic Indole Derivatives

Walter, Sauter, and Schneider (1993) demonstrated the use of 2-vinylaniline derivatives in synthesizing new polycyclic indole derivatives. This method, involving acid-catalyzed reactions, offers an elegant approach to create complex organic structures,useful in various chemical and pharmaceutical applications (Walter, Sauter, & Schneider, 1993).

Pharmaceutical Industry Applications

A study by Wang et al. (2018) developed a novel rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds. This methodology, enabling the construction of quinoline-2-carboxylate derivatives, has shown potential for use in the pharmaceutical industry, accommodating various functional groups (Wang, Ding, Zheng, Bao, & Peng, 2018).

Asymmetric Cyclocarbonylation in Organic Synthesis

Okuro, Kai, and Alper (1997) investigated the asymmetric cyclocarbonylation of 2-vinylanilines catalyzed by palladium with chiral phosphines. This reaction yielded 3,4-dihydro-4-methyl-2(1H)-quinolin-2-ones, demonstrating its utility in asymmetric synthesis and organic chemistry (Okuro, Kai, & Alper, 1997).

Cross-Linked Hydrogel Formation

Research by Stewart, Backholm, Burke, and Stöver (2016) explored the use of furan- and maleimide-functional polyanions, derived from poly(methyl vinyl ether-alt-maleic anhydride) and N-methylaniline, to form cross-linked synthetic polymer hydrogels. This study demonstrates the potential of these materials in drug delivery and biomedical applications (Stewart, Backholm, Burke, & Stöver, 2016).

Safety and Hazards

N-Methyl-4-vinylaniline may cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is suspected of causing cancer. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-ethenyl-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-3-8-4-6-9(10-2)7-5-8/h3-7,10H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOACEXUXLKAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-vinylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-4-vinylaniline
Reactant of Route 2
Reactant of Route 2
N-Methyl-4-vinylaniline
Reactant of Route 3
Reactant of Route 3
N-Methyl-4-vinylaniline
Reactant of Route 4
Reactant of Route 4
N-Methyl-4-vinylaniline
Reactant of Route 5
N-Methyl-4-vinylaniline
Reactant of Route 6
Reactant of Route 6
N-Methyl-4-vinylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.